Erk-IN-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ASN007 est un inhibiteur sélectif des kinases régulées par le signal extracellulaire 1 et 2 (ERK1/2), qui font partie de la voie des protéines kinases activées par les mitogènes (MAPK). Cette voie est cruciale pour réguler divers processus cellulaires, notamment la prolifération, la différenciation et la survie. ASN007 a montré une activité préférentielle contre les tumeurs présentant des mutations dans les gènes RAS et RAF, ce qui en fait un candidat prometteur pour le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d'ASN007 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées. Les détails spécifiques concernant les voies de synthèse et les conditions de réaction sont confidentiels et non divulgués publiquement .

Méthodes de production industrielle : La production industrielle d'ASN007 impliquerait probablement une mise à l'échelle des procédures de synthèse en laboratoire pour répondre à des quantités plus importantes. Ce processus nécessiterait l'optimisation des conditions de réaction, des méthodes de purification et des mesures de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : ASN007 subit principalement des réactions typiques des inhibiteurs de kinases, y compris la liaison au site de liaison à l'ATP d'ERK1/2. C'est un inhibiteur compétitif réversible de l'ATP, ce qui signifie qu'il entre en compétition avec l'ATP pour la liaison à la kinase, inhibant ainsi son activité .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions impliquant ASN007 comprennent les solvants organiques, les catalyseurs et divers groupes protecteurs pour faciliter les transformations chimiques spécifiques. Les conditions impliquent souvent des températures contrôlées et des niveaux de pH pour assurer une efficacité optimale de la réaction .

Principaux produits formés : Le principal produit formé par les réactions impliquant ASN007 est la forme inhibée d'ERK1/2, ce qui conduit aux effets en aval sur les processus cellulaires tels que la prolifération et la survie .

Applications de la recherche scientifique

ASN007 a été largement étudié pour son potentiel dans le traitement du cancer, en particulier dans les tumeurs présentant des mutations dans les gènes RAS et RAF. Il a montré une forte activité antiproliférative dans les modèles précliniques de mélanome, de cancer du poumon non à petites cellules et d'autres tumeurs solides. De plus, ASN007 a démontré une efficacité en combinaison avec d'autres inhibiteurs, tels que les inhibiteurs de PI3K, pour améliorer son activité antitumorale .

Mécanisme d'action

ASN007 exerce ses effets en inhibant l'activité des kinases ERK1/2. Il se lie au site de liaison à l'ATP de ces kinases, empêchant l'ATP de se lier et inhibant ainsi leur activité. Cette inhibition perturbe la voie de signalisation MAPK, ce qui entraîne une diminution de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses. La présence de mutations dans la voie RAS/RAF améliore l'efficacité d'ASN007, ce qui le rend particulièrement efficace dans les tumeurs présentant ces mutations .

Applications De Recherche Scientifique

ASN007 has been extensively studied for its potential in cancer treatment, particularly in tumors with mutations in the RAS and RAF genes. It has shown strong antiproliferative activity in preclinical models of melanoma, non-small cell lung cancer, and other solid tumors. Additionally, ASN007 has demonstrated efficacy in combination with other inhibitors, such as PI3K inhibitors, to enhance its antitumor activity .

Mécanisme D'action

ASN007 exerts its effects by inhibiting the activity of ERK1/2 kinases. It binds to the ATP-binding site of these kinases, preventing ATP from binding and thereby inhibiting their activity. This inhibition disrupts the MAPK signaling pathway, leading to reduced cellular proliferation and increased apoptosis in cancer cells. The presence of mutations in the RAS/RAF pathway enhances the efficacy of ASN007, making it particularly effective in tumors with these mutations .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Ulixertinib (BVD-523)

- Ravoxertinib (GDC-0994)

Unicité d'ASN007 : ASN007 est unique par sa forte activité antiproliférative contre les tumeurs présentant des mutations RAS et RAF. Il a montré une efficacité dans les modèles précliniques résistants à d'autres inhibiteurs, tels que les inhibiteurs de BRAF et de MEK. De plus, la capacité d'ASN007 à améliorer son activité antitumorale lorsqu'il est combiné à des inhibiteurs de PI3K le distingue des autres inhibiteurs d'ERK1/2 .

Propriétés

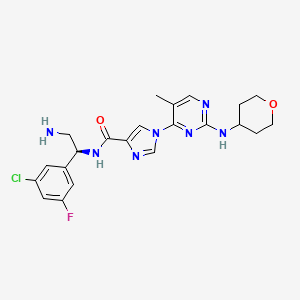

IUPAC Name |

N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClFN7O2/c1-13-10-26-22(28-17-2-4-33-5-3-17)30-20(13)31-11-19(27-12-31)21(32)29-18(9-25)14-6-15(23)8-16(24)7-14/h6-8,10-12,17-18H,2-5,9,25H2,1H3,(H,29,32)(H,26,28,30)/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHIUQBBGPGFFV-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)NC(CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)N[C@H](CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClFN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)

![N-(2,6-dimethylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2575920.png)

![methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate](/img/structure/B2575923.png)

![2-(2-Methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2575924.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2575925.png)

![1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2575926.png)